molecular formula C8H8O3 B1616636 2,5-Furandione, polymer with 1,3-butadiene CAS No. 25655-35-0

2,5-Furandione, polymer with 1,3-butadiene

Cat. No. B1616636
CAS RN: 25655-35-0
M. Wt: 152.15 g/mol
InChI Key: FFPOAADRIDYUKW-UHFFFAOYSA-N
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Description

“2,5-Furandione, polymer with 1,3-butadiene” is a chemical substance with the molecular formula (C4H6.C4H2O3)x . It is a hydrophobic material that is insoluble in water or other polar solvents .


Molecular Structure Analysis

The molecular structure of “2,5-Furandione, polymer with 1,3-butadiene” is represented by the formula (C4H6.C4H2O3)x . This indicates that the polymer is composed of repeating units of 1,3-butadiene (C4H6) and 2,5-Furandione (C4H2O3).

properties

IUPAC Name

buta-1,3-diene;furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C4H6/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPOAADRIDYUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25655-35-0, 68954-40-5, 68609-35-8, 68441-88-3
Record name 2,5-Furandione, polymer with 1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymers with hydrogenated hydroxy-terminated polybutadiene and hydroxy-terminated polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68954-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Furandione, reaction products with polybutadiene, Me esters
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, reaction products with polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68441-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30937719
Record name Furan-2,5-dione--buta-1,3-diene (1/1)
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maldene 285

CAS RN

25655-35-0, 169941-65-5
Record name 2,5-Furandione, polymer with 1,3-butadiene
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Record name Maldene 285
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Record name 2,5-Furandione, polymer with 1,3-butadiene
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Record name Furan-2,5-dione--buta-1,3-diene (1/1)
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Record name BUTADIENE-MALEIC ANHYDRIDE COPOLYMER
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Synthesis routes and methods I

Procedure details

The same apparatus and method as used in comparative Example 1 were employed for the reaction of 2,500 milliliters acetone, 294 grams maleic anhydride, 162 grams butadiene, 4.9 grams azo-bis-isobutylnitrile and 18.0 grams n-dodecylmercaptan. There was obtained 278 grams butadiene-maleic acid anhydride copolymer. The viscosity of this polymer was 0.21. Its sulfur content was 0.33 percent. Terminal dodecylthio radicals as calculated from the sulfur content were 2.2 percent of the polymer, well corresponding to an NMR value of 2.3. 15.5 grams polymer was charged to a separable flask of the type used in comparative Example 1, followed by the addition of 155 grams water and 10.7 grams potassium hydroxide. The whole was stirred at room temperature for 4 hours. The solution thereby obtained was added with 130 milliliters of 1 mol/liter magnesium sulfate and stirred vigorously. It was then heated for 2 hours with use of a hot bath of 100° C. but with no stirring, whereupon the solution was separated into a rubber-like solid phase and a liquid phase, respectively. The liquid layer was removed, and thereafter the flask was cooled, whereby the rubbery solid became progressively liquefied. After a lapse of one hour, there was obtained a viscous transparent liquid. This will be hereafter referred to as E-1.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to the invention, an example of the process used for obtaining the butadiene/maleic acid anhydride mixture for the reaction of step (1) comprises the oxidation of n-butene to give butadiene. According to the invention it is possible for this oxidation to be followed by addition of maleic acid anhydride (MA) to the crude butadiene in order to obtain a butadiene/maleic acid anhydride mixture for the reaction of step (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandione, polymer with 1,3-butadiene
Reactant of Route 2
2,5-Furandione, polymer with 1,3-butadiene
Reactant of Route 3
2,5-Furandione, polymer with 1,3-butadiene
Reactant of Route 4
2,5-Furandione, polymer with 1,3-butadiene
Reactant of Route 5
2,5-Furandione, polymer with 1,3-butadiene
Reactant of Route 6
2,5-Furandione, polymer with 1,3-butadiene

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